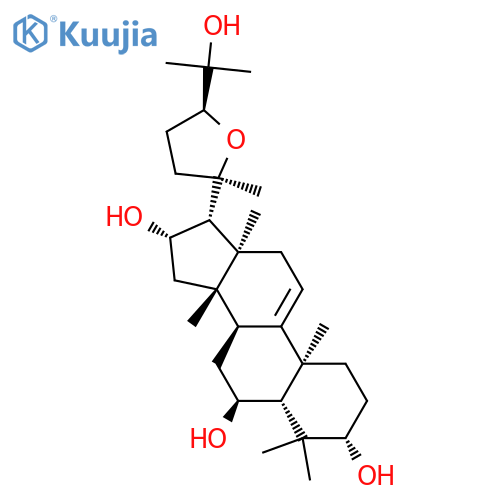

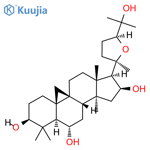

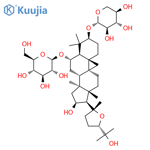

Cleavage of ring A and formation of an unusual nor-triterpene skeleton via the Baeyer-Villiger reaction

,

Tetrahedron Letters,

2012,

53(44),

5864-5867